![molecular formula C9H9NO2 B13342490 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one is a heterocyclic compound that features a fused ring system combining an oxepine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one typically involves cyclization reactions. One common method is the cyclocondensation of appropriate precursors under acidic or basic conditions. For example, the reaction between a pyridine derivative and an oxepine precursor in the presence of a strong acid or base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxepine and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione: Another heterocyclic compound with a similar fused ring system.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Features a different ring size but shares some structural similarities.
Uniqueness
7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one is unique due to its specific ring fusion and the presence of an oxepine moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7,8-dihydro-6H-oxepino[3,2-b]pyridin-9-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-2-6-12-8-4-1-5-10-9(7)8/h1,4-5H,2-3,6H2 |
InChI Key |
PAZRXKRJNPWWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC=N2)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


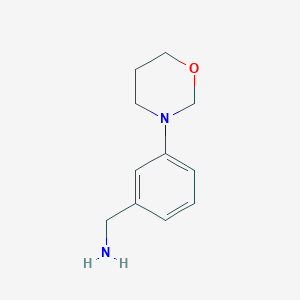
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
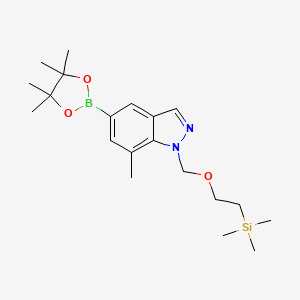
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
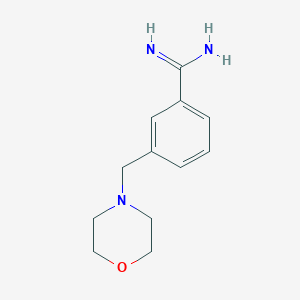
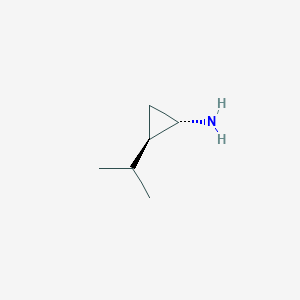
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

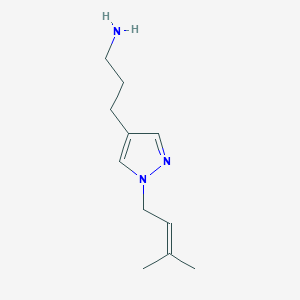
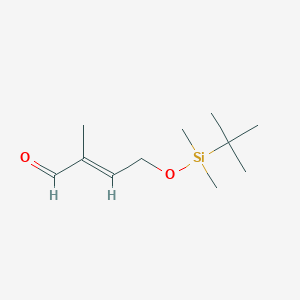
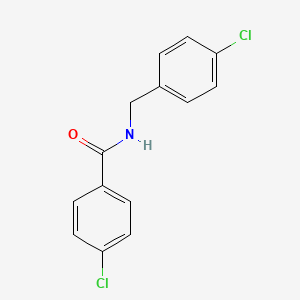
![6-Bromo-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13342457.png)

![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)
